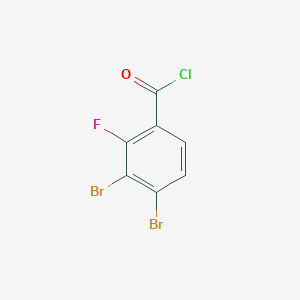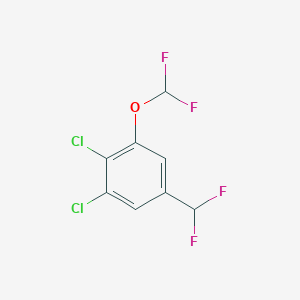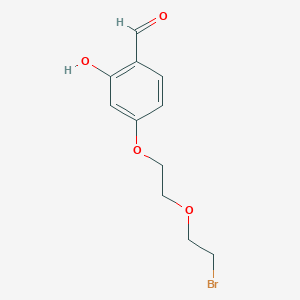![molecular formula C8H7NO2 B1446374 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 20857-26-5](/img/structure/B1446374.png)
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Vue d'ensemble
Description
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound and a pharmaceutical intermediate . It is used in the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .
Synthesis Analysis
The synthesis of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in water . The reaction yields high and has excellent chemoselectivity .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is C8H7NO . Its molecular weight is 133.147 . The exact mass is 133.052765 .Chemical Reactions Analysis
The compound undergoes direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in water .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 267.4±9.0 °C at 760 mmHg . The flash point is 122.6±26.1 °C . The compound has a LogP value of 1.30 , indicating its lipophilicity.Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
This compound has been identified in the secondary metabolites of halotolerant fungal strains, such as Wallemia sebi . These fungi, which thrive in high-salinity environments, produce bioactive molecules that exhibit antimicrobial activity against pathogens like Escherichia coli , Bacillus subtilis , and Candida albicans . The presence of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one in these metabolites suggests its potential role in the development of new antimicrobial agents.
Cancer Research
The same halotolerant fungi have been found to produce compounds that show cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) , HL60 (leukemia) , and K-562 (chronic myelogenous leukemia) . The compound’s role in these bioactive molecules could be crucial for developing novel anticancer therapies.
Antioxidant Properties
Compounds derived from extremophilic fungi, including those containing the cyclopentanopyridine structure, have demonstrated radical-scavenging properties . This indicates that 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one may contribute to the antioxidant capacity of these molecules, which is valuable in preventing oxidative stress-related diseases.
Synthesis of Pharmaceutical Compounds
This chemical serves as an intermediate in the synthesis of various pharmaceutical and biological compounds . It has been used to create new propargylated 1-pyrindane derivatives, which are analogues of Rasagiline , an antiparkinsonian agent . This highlights its importance in drug development and synthesis.
Agricultural Chemical Research
The bioactive compounds produced by halotolerant fungi, including those with the cyclopentanopyridine backbone, have potential applications in agriculture . They could be used to develop new pesticides or fungicides that target specific agricultural pathogens.
Green Chemistry and Catalysis
The compound has been involved in studies related to green chemistry, specifically in the manganese-catalyzed oxidation of cyclopentenopyridine analogues . This process is significant for creating environmentally friendly synthetic pathways in chemical manufacturing.
Safety and Hazards
Users should avoid dust formation and breathing mist, gas, or vapours of this compound . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Orientations Futures
The compound is an intermediate for the synthesis of pharmaceutical and biological compounds . It can be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents . This suggests potential future directions in the development of new pharmaceutical compounds.
Mécanisme D'action
Target of Action
It is known to be an intermediate for the synthesis of pharmaceutical and biological compounds .
Mode of Action
It is synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese (II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Result of Action
It is known to be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .
Propriétés
IUPAC Name |
5-hydroxy-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-4-7(11)8-5(6)2-1-3-9-8/h1-3,6,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPJJJCTBVNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



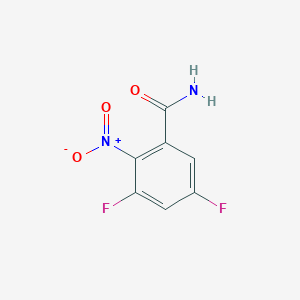
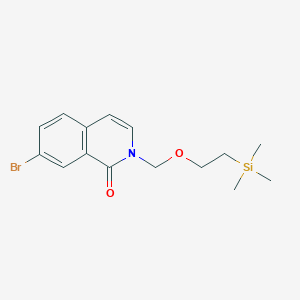
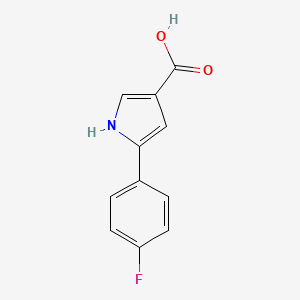
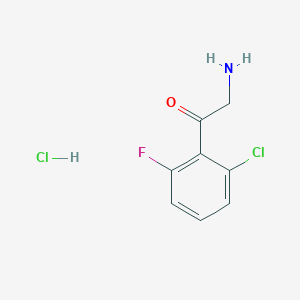


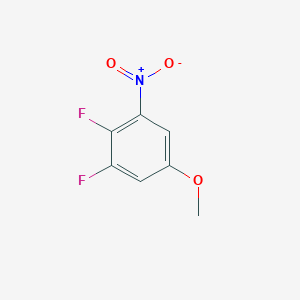
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

